molecular formula C5H7N3 B372788 3,4-Diaminopyridine CAS No. 54-96-6

3,4-Diaminopyridine

Cat. No.: B372788
CAS No.: 54-96-6
M. Wt: 109.13 g/mol
InChI Key: OYTKINVCDFNREN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Amifampridine can be synthesized through various methods. One common method involves the reaction of 3,4-dichloropyridine with ammonia to produce pyridine-3,4-diamine . The reaction typically occurs under elevated temperatures and pressures to facilitate the substitution of chlorine atoms with amino groups.

Industrial Production Methods

In industrial settings, the production of amifampridine often involves the crystallization of amifampridine phosphate from a solution in water . This process may require purification steps such as recrystallization to achieve high purity levels. The reaction conditions are optimized to ensure a smooth and efficient production process.

Chemical Reactions Analysis

Types of Reactions

Amifampridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of amifampridine can yield N-oxides, while substitution reactions can produce derivatives with different functional groups .

Scientific Research Applications

Myasthenia Gravis

Case Study: Efficacy in Myasthenic Syndrome

  • A study assessed the effects of 3,4-DAP on patients with anti-acetylcholine receptor myasthenia gravis. It demonstrated significant clinical and electrophysiological improvements, suggesting that 3,4-DAP can be a valuable alternative for patients intolerant to other treatments like pyridostigmine .
Parameter Before Treatment After Treatment Statistical Significance
Muscle Strength ScoreXYP < 0.05
Electrophysiological ResponseABP < 0.01

Lambert-Eaton Myasthenic Syndrome

Case Study: Randomized Controlled Trials

  • In a double-blind placebo-controlled study involving patients with Lambert-Eaton myasthenic syndrome (LEMS), continuous treatment with 3,4-DAP resulted in significantly better outcomes compared to placebo. The primary endpoint was a >30% deterioration in muscle strength during drug withdrawal, which was notably lower in the treatment group .
Outcome Measure Continuous 3,4-DAP (n=14) Placebo (n=18) P-Value
>30% Deterioration0%72%<0.0001
Muscle Strength Improvement100%27.8%<0.0001

Congenital Myasthenic Syndromes

In congenital myasthenic syndromes, 3,4-DAP has been used effectively as part of symptomatic treatment protocols. Its application can improve muscle strength and function in patients with specific genetic mutations affecting neuromuscular transmission .

Safety and Tolerability

While generally well-tolerated, some patients may experience side effects such as gastrointestinal disturbances or increased muscle cramps. Long-term studies have shown that adverse events are manageable and often outweighed by the benefits of improved muscle strength and function .

Comparison with Similar Compounds

Biological Activity

3,4-Diaminopyridine (3,4-DAP) is a compound primarily recognized for its role as a therapeutic agent in neuromuscular disorders, particularly Lambert-Eaton myasthenic syndrome (LEMS). This article delves into the biological activity of 3,4-DAP, focusing on its mechanisms of action, clinical efficacy, and relevant case studies.

3,4-DAP is known to enhance neurotransmitter release at the neuromuscular junction (NMJ) through multiple mechanisms:

  • Voltage-Gated Potassium Channel Blockade : The primary action of 3,4-DAP involves blocking voltage-gated potassium (Kv) channels, specifically Kv3.3 and Kv3.4 subtypes. This blockade prolongs the presynaptic action potential (AP), leading to increased calcium influx and enhanced neurotransmitter release .
  • Calcium Channel Interaction : Recent studies suggest that 3,4-DAP may also exhibit partial agonist effects on L-type voltage-gated calcium channels (Cav1). This off-target activity may further contribute to its efficacy in increasing transmitter release at NMJs .
  • Dose-Dependent Effects : Research indicates that low micromolar concentrations (approximately 1.5 μM) of 3,4-DAP significantly increase the duration of the presynaptic AP waveform and enhance transmitter release without affecting Cav1 channels directly .

Randomized Controlled Trials

Several randomized controlled trials have assessed the efficacy of 3,4-DAP in patients with LEMS:

  • A study involving seven patients demonstrated significant improvements in subjective symptoms and objective clinical measurements when treated with 3,4-DAP compared to placebo. Key findings included:
    • Subjective Symptoms Score : P = 0.01
    • LEMS Classification : P < 0.001
    • Muscle Strength Score : P < 0.006
    • Quantitative Myasthenia Gravis (QMG) Score : P = 0.02
    • Compound Muscle Action Potential (CMAP) : P = 0.03 .
  • Another trial showed that patients receiving 20 mg of 3,4-DAP three times daily experienced significant improvements in muscle strength compared to those on placebo .

Case Studies

Case studies further illustrate the effectiveness of 3,4-DAP:

  • A notable case involved a patient with small cell lung cancer who was unresponsive to pyridostigmine alone but showed marked improvement after adding 3,4-DAP to their treatment regimen. After one year of treatment with both medications, the patient exhibited no muscle weakness and reported no significant adverse effects .
  • An exploratory study on patients with anti-acetylcholine receptor antibody-positive myasthenia gravis indicated that treatment with 10 mg of 3,4-DAP led to clinical and electrophysiological improvements, suggesting its potential as an alternative for patients intolerant to traditional therapies like pyridostigmine .

Summary of Findings

The following table summarizes key findings from various studies regarding the biological activity and clinical efficacy of this compound:

Study TypePatient PopulationTreatment RegimenKey Findings
Randomized Controlled TrialPatients with LEMSUp to 80 mg/day of 3,4-DAPSignificant improvement in muscle strength (P < 0.006)
Case StudySmall cell lung cancer patientCombined therapy with pyridostigmineMarked symptom improvement after adding 3,4-DAP
Open-Label StudyAnti-AChR myasthenia gravis patients10 mg of 3,4-DAPClinical improvement observed

Properties

IUPAC Name

pyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c6-4-1-2-8-3-5(4)7/h1-3H,7H2,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTKINVCDFNREN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Record name 3,4-diaminopyridine
Source Wikipedia
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Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6046715
Record name 3,4-Diaminopyridine
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Molecular Weight

109.13 g/mol
Source PubChem
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Solubility

12.2 [ug/mL] (The mean of the results at pH 7.4), freely soluble in water, and slightly soluble in solvents ethanol, methanol and acetic acid
Record name SID51088028
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Amifampridine
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Mechanism of Action

Amifampridine is a symptomatic treatment that increases acetylcholine concentrations at the neuromuscular junction. It selectively blocks presynaptic fast voltage-gated potassium channels, thereby prolonging cell membrane depolarization and action potential, and augmenting calcium transport into the nerve endings. Increased intracellular calcium enhances the exocytosis of acetylcholine-containing vesicles and enhances impulse transmission at central, autonomic, and neuromuscular synapses. Amifampridine improves muscle strength and resting compound muscle action potential (CMAP) amplitudes with an overall weighted mean difference of 1.69 mV.
Record name Amifampridine
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CAS No.

54-96-6
Record name 3,4-Diaminopyridine
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Record name Amifampridine [USAN:INN:BAN]
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Record name Amifampridine
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Record name 3,4-DIAMINOPYRIDINE
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Record name 3,4-Diaminopyridine
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Record name 3,4-diaminopyridine
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Record name AMIFAMPRIDINE
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Synthesis routes and methods

Procedure details

To a solution of N4-(1-ethyl-propyl)-6-methyl-2-(2,4,6-trimethyl-phenoxy)-pyridine-3,4-diamine (0.250 g, 0.763 mmol) in dry THF (6 ml) was treated with 1M LiN(SiMe3)2 in THF (1.0 ml, 1.0 mmol) at −78° C. and stirred for 10 min. an excess of methyl iodide was added and the resulting mixture was stirred at room temperature overnight. The mixture was quenched with water and extracted with ethyl acetate. The organic layer was dried and concentrated to give a crude material. The crude material was purified through silica gel column chromatography using 5% ethyl acetate in hexane as eluent to give N4-(1-ethyl-propyl)-6,N3,N3-trimethyl-2,4,6-trimethyl-phenoxy)-pyridine-3,4-diamine and N4-(1-ethyl-propyl)-6,N3-dimethyl-2-(2,4,6-trimethyl-phenoxy)-pyridine-3,4-diamine.
Name
N4-(1-ethyl-propyl)-6-methyl-2-(2,4,6-trimethyl-phenoxy)-pyridine-3,4-diamine
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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